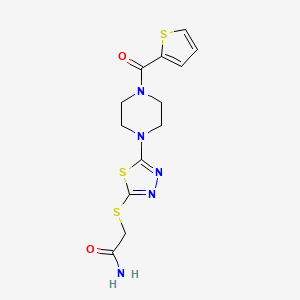

2-((5-(4-(Thiophene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

2-((5-(4-(Thiophene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked acetamide group and a piperazine ring modified with a thiophene-2-carbonyl moiety. This structure combines heterocyclic elements known for diverse pharmacological activities, including anticancer and antimicrobial effects.

Properties

IUPAC Name |

2-[[5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2S3/c14-10(19)8-22-13-16-15-12(23-13)18-5-3-17(4-6-18)11(20)9-2-1-7-21-9/h1-2,7H,3-6,8H2,(H2,14,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFMRMPXWBBXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-(Thiophene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel derivative that incorporates both thiophene and thiadiazole moieties, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Thiadiazole ring : Known for antitumor activity.

- Piperazine moiety : Enhances binding affinity to biological targets.

- Thiophene ring : Contributes to the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression. The mechanisms include:

- Inhibition of DNA/RNA synthesis : The thiadiazole ring has been shown to inhibit nucleic acid synthesis without affecting protein synthesis, making it a potential candidate for anticancer therapy .

- Induction of apoptosis : Compounds similar to this one have demonstrated the ability to upregulate pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2), leading to programmed cell death in cancer cells .

- Inhibition of key kinases : These compounds can affect signaling pathways critical for tumor growth by inhibiting kinases involved in cell division and survival .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of related thiadiazole derivatives on various cancer cell lines. The following table summarizes some key findings:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 2-acetamide-5-phenylthio-1,3,4-thiadiazole | HT-29 | 12.5 | Induced apoptosis via Bax/Bcl-2 modulation |

| 2-acetamide derivative (9e) | A431 | 8.7 | Inhibited VEGFR-2 phosphorylation |

| 4-chloro derivative | PC3 | 15.0 | Inhibited cell proliferation |

These findings indicate that the compound exhibits significant cytotoxicity against human cancer cell lines, with varying potency based on structural modifications.

Case Studies

Case Study 1: Apoptotic Pathways

A study investigated the apoptotic effects of a similar thiadiazole compound on A431 cells. Results showed that treatment led to increased expression of Bax and decreased expression of Bcl-2, confirming that the compound induces apoptosis through mitochondrial pathways .

Case Study 2: VEGFR Inhibition

Another study highlighted the ability of a related compound to inhibit vascular endothelial growth factor receptor (VEGFR) signaling in A431 cells. This inhibition was associated with reduced cell migration and proliferation, indicating potential therapeutic applications in tumor angiogenesis .

Comparison with Similar Compounds

Table 1: Physical and Spectral Properties of Selected Thiadiazole Derivatives

Key Observations :

- Piperazine Modifications : Replacement of the thiophene-2-carbonyl group in the target compound with fluorophenyl (4g), furan-carbonyl (4h), or phenyl (4c) alters melting points and electronic properties. For instance, electron-withdrawing groups (e.g., 4-fluorophenyl in 4g) increase melting points compared to furan-based analogs (4h) .

- Thioacetamide Linkage : Compounds like 3 () and the target molecule share the thioacetamide motif, which enhances stability and facilitates interactions with biological targets via sulfur-based bonding .

Key Observations :

- Anticancer Activity : The nitro-substituted compound 3 () demonstrates potent Akt inhibition (92.36%), attributed to π-π interactions and hydrogen bonding with the kinase domain. The trifluoromethylphenyl analog in targets tyrosine kinases, suggesting substituent-dependent selectivity .

- Role of Substituents : Electron-withdrawing groups (e.g., nitro in 3 ) enhance kinase inhibition, while bulky groups (e.g., benzylthio in ) may improve membrane permeability .

- Antimicrobial Potential: Chlorobenzyl-thio derivatives (e.g., 5d) exhibit antimicrobial activity, though their mechanisms differ from anticancer analogs, likely due to altered target interactions .

Optimization Strategies :

- Piperazine Flexibility : Substitutions with aromatic (e.g., phenyl) or heteroaromatic (e.g., thiophene) groups modulate lipophilicity and binding affinity .

- Thioether vs. Oxoether : Thioacetamide linkages (as in the target compound) offer greater metabolic stability compared to oxyacetamide analogs .

Q & A

Q. Q1. What are the common synthetic routes for synthesizing 2-((5-(4-(thiophene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, and how are intermediates purified?

Methodological Answer : A typical synthesis involves coupling a thiadiazole-thiol intermediate with a piperazine-thiophene carbonyl derivative under reflux in anhydrous DCM or DMF. For example, thiadiazole-thiol intermediates are often prepared via cyclization of thiosemicarbazides with POCl₃ or H₂SO₄, as described in analogous syntheses of 1,3,4-thiadiazoles . Purification typically employs column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from DMSO/water mixtures. Purity is confirmed by TLC and HPLC (>95%) .

Q. Q2. How is the structural integrity of this compound confirmed after synthesis?

Methodological Answer : Structural validation uses a combination of:

- FT-IR : Peaks for C=O (1650–1700 cm⁻¹), S–S (500–600 cm⁻¹), and N–H (3300–3400 cm⁻¹).

- NMR : ¹H NMR (DMSO-d₆) reveals aromatic protons (δ 6.8–8.2 ppm), piperazine CH₂ groups (δ 3.2–3.8 ppm), and acetamide NH (δ 10.2 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) .

- Mass spectrometry : ESI-MS or HRMS identifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. Q3. What preliminary biological activities are associated with this compound?

Methodological Answer : While direct data on this compound is limited, structural analogs (e.g., 1,3,4-thiadiazoles with piperazine moieties) exhibit antimicrobial and anticancer activities. Assays like MIC (minimum inhibitory concentration) against Staphylococcus aureus or MTT (cytotoxicity on cancer cell lines) are recommended. Molecular docking studies suggest potential inhibition of bacterial dihydrofolate reductase (DHFR) or kinase targets .

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized to improve the yield of the thiadiazole core during synthesis?

Methodological Answer : Critical parameters include:

- Catalyst : POCl₃ or H₂SO₄ for cyclization, with POCl₃ offering higher yields (70–80%) in thiadiazole formation .

- Solvent : Anhydrous DMF enhances nucleophilic substitution between thiol and acetamide groups.

- Temperature : Reflux at 90–100°C for 3–5 hours balances yield and side-product formation.

- Workup : Adjusting pH to 8–9 with NH₄OH precipitates intermediates while minimizing degradation .

Q. Q5. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural analysis?

Methodological Answer :

- Dynamic effects : Rotameric forms of the piperazine ring may cause splitting in ¹H NMR. Use variable-temperature NMR (VT-NMR) to confirm .

- Tautomerism : Thiadiazole-thione/thiol tautomers can shift IR and NMR peaks. Compare spectra with synthetic intermediates .

- X-ray crystallography : Resolve ambiguities by determining the crystal structure, as done for related thiadiazole derivatives .

Q. Q6. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

Methodological Answer :

- Substituent variation : Modify the thiophene-carbonyl group (e.g., halogenation) or piperazine substituents to assess electronic effects on bioactivity .

- Bioisosteric replacement : Replace the thiadiazole ring with oxadiazole or triazole to evaluate ring-specific interactions .

- Molecular docking : Use software like AutoDock Vina to predict binding affinities for targets (e.g., DHFR, EGFR kinase). Validate with enzymatic assays .

Q. Q7. How can molecular docking guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer :

- Lipinski’s Rule : Ensure derivatives have molecular weight <500 Da and logP <5. Docking studies (e.g., with CYP450 enzymes) predict metabolic stability .

- Solubility : Introduce polar groups (e.g., –OH, –SO₃H) on the piperazine ring while maintaining target affinity.

- ADMET prediction : Tools like SwissADME estimate absorption and toxicity profiles pre-synthesis .

Q. Q8. What analytical methods are recommended for resolving batch-to-batch variability in purity?

Methodological Answer :

- HPLC-DAD/MS : Quantify impurities (e.g., unreacted thiol intermediates) using reverse-phase C18 columns and gradient elution (ACN/water + 0.1% TFA) .

- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile groups (e.g., acetamide hydrolysis) .

Data Contradiction Analysis

Q. Q9. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer :

- False positives : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Off-target effects : Perform kinome-wide or proteome-wide profiling to identify unintended interactions .

- Solubility limitations : Use co-solvents (e.g., DMSO/PEG) in bioassays to ensure compound dissolution .

Q. Q10. What methodologies validate the proposed mechanism of action for this compound in antimicrobial studies?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.